Physicochemical Differentiation: Calculated LogP vs. Methoxypyrazine and Pyridine Analogs
The target compound's lipophilicity can be computationally compared to its closest catalogued structural analogs to infer differences in membrane permeability and solubility profiles. The pyrazine analog exhibits a lower calculated LogP than the more lipophilic methoxypyrazine derivative, a property that can be critical for in vitro assay performance .
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP of 4.95 (based on molecular formula C15H14FN3O5S) |
| Comparator Or Baseline | 2-Fluoro-5-({3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)benzoic acid (CAS 2034399-61-4), a methoxypyrazine analog, is predicted to have a higher LogP due to the added methyl group [1]. |
| Quantified Difference | Qualitative Difference. The target compound is predicted to be less lipophilic than its 6-methoxypyrazine analog, impacting its solubility and non-specific binding characteristics. |
| Conditions | In silico prediction derived from molecular structure; no experimental LogP data is publicly available. |
Why This Matters
For assay development, a lower LogP can reduce non-specific binding and improve aqueous solubility, making this compound potentially more tractable in certain biochemical assays compared to more lipophilic analogs.
- [1] Kuujia. (n.d.). Product Page for CAS 2034399-61-4. Retrieved April 29, 2026. View Source
